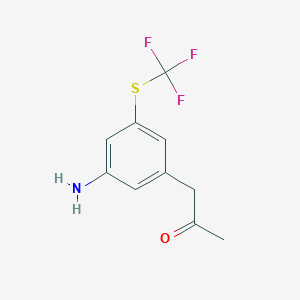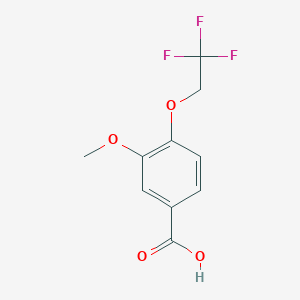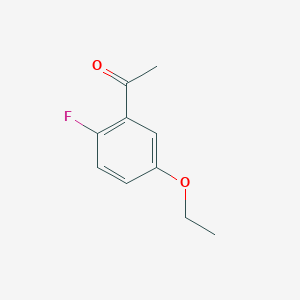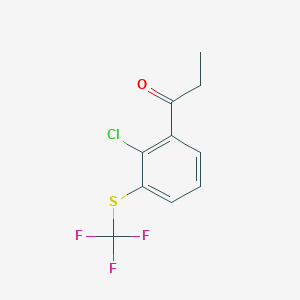
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethylthio group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 1-(2-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a chlorinated phenyl ring and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C10H8ClF3OS |
|---|---|
分子量 |
268.68 g/mol |
IUPAC名 |
1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3 |
InChIキー |
PYEMNFCRFHMIIA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
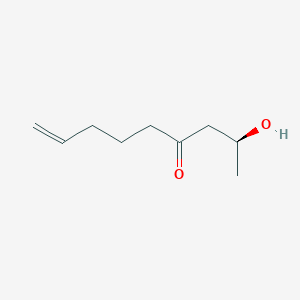
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
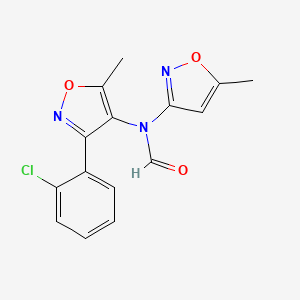
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
